molecular formula C9H9ClF2N2O B11776645 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde

5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11776645
M. Wt: 234.63 g/mol
InChI Key: VXIPPYHTOVSMJM-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, a cyclobutyl ring, and a difluoromethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole with a suitable aldehyde precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-Chloro-1-cyclobutyl-3-(methyl)-1H-pyrazole
  • 5-Chloro-1-cyclobutyl-3-(ethyl)-1H-pyrazole

Uniqueness

5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClF2N2O

Molecular Weight

234.63 g/mol

IUPAC Name

5-chloro-1-cyclobutyl-3-(difluoromethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H9ClF2N2O/c10-8-6(4-15)7(9(11)12)13-14(8)5-2-1-3-5/h4-5,9H,1-3H2

InChI Key

VXIPPYHTOVSMJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=C(C(=N2)C(F)F)C=O)Cl

Origin of Product

United States

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